(E)-Ceftriaxone

Description

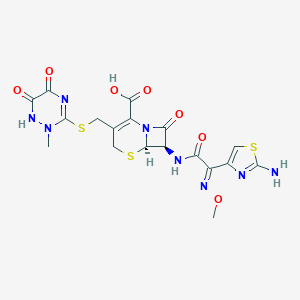

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+/t9-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAUVRVFOQPIGI-TYHRLYECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73384-59-5, 104376-79-6 | |

| Record name | Ceftriaxone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isomer Generation of E Ceftriaxone

Stereoselective Synthetic Approaches for Ceftriaxone (B1232239) Isomers

The synthesis of ceftriaxone isomers is centered on the stereoselective construction of the molecule. The primary goal in pharmaceutical manufacturing is to produce the (Z)-isomer with high purity. This is typically achieved by reacting a protected 7-aminocephalosporanic acid (7-ACA) derivative with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. google.com The use of a pre-synthesized (Z)-isomer of the side chain is a key strategy to control the stereochemical outcome of the final product. google.com

While the direct synthesis is designed to yield the (Z)-isomer, the (E)-isomer can be formed if reaction conditions are not stringently controlled. For research and as a reference standard, the (E)-isomer is often prepared through the intentional isomerization of the (Z)-isomer. researchgate.net

Pathways Leading to the Formation of (E)-Ceftriaxone

The presence of this compound in the final product is primarily due to the isomerization of the (Z)-isomer. This conversion can be triggered by several factors during both synthesis and storage.

The isomerization from the (Z) to the (E) form is a known degradation pathway for ceftriaxone. ptfarm.pl This process can be influenced by:

Light: Exposure to light, particularly UVB radiation, can induce photoisomerization, leading to the formation of the (E)-isomer. researchgate.netresearchgate.net

pH: The stability of the (Z)-isomer is pH-dependent, and certain pH conditions can accelerate its conversion to the (E)-isomer. ptfarm.plasm.org

Temperature: Elevated temperatures during storage can also promote the isomerization process. asm.org

Studies have shown that a reversible isomerization between (Z)-Ceftriaxone and a different isomer can occur in aqueous solutions. nih.gov

The conditions under which ceftriaxone is synthesized play a crucial role in the amount of (E)-isomer produced. Key factors include the choice of solvents, pH, and other reaction parameters. google.com Careful optimization of these conditions is necessary to minimize the formation of the (E)-isomer and ensure the purity of the final active pharmaceutical ingredient.

Preparation and Isolation Techniques for this compound

For analytical and research purposes, this compound is often prepared and isolated with high purity. A common method involves inducing the isomerization of the (Z)-isomer, for instance, through exposure to light. researchgate.net

The separation of the (E) and (Z) isomers is typically achieved through chromatographic methods. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are effective techniques for separating the two isomers. researchgate.netscdi-montpellier.frnih.gov These methods exploit the differences in the physical and chemical properties of the isomers to achieve separation. For instance, reversed-phase HPLC using a C18 column is a widely used method for this purpose. ekb.eg

Data on this compound Formation and Separation

| Factor/Technique | Description | Key Findings |

| Isomerization Conditions | Factors promoting the conversion of (Z)-Ceftriaxone to this compound. | Exposure to light (photoisomerization) and non-optimal pH and temperature conditions can lead to the formation of the (E)-isomer. researchgate.netptfarm.plresearchgate.netasm.org |

| Chromatographic Separation | Techniques used to separate this compound from (Z)-Ceftriaxone. | HPLC and HPTLC are effective methods for the separation and quantification of ceftriaxone isomers. researchgate.netscdi-montpellier.frnih.gov |

Advanced Analytical and Spectroscopic Characterization of E Ceftriaxone

Spectroscopic Techniques for Isomeric Differentiation and Structural Elucidation

Spectroscopic methods are indispensable for distinguishing between the (E) and (Z) isomers of Ceftriaxone (B1232239). These techniques provide detailed information about the molecular structure and electronic properties, allowing for unambiguous configuration assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including the differentiation of geometric isomers. researchgate.net The chemical environments of protons (¹H) and carbon atoms (¹³C) in (E)-Ceftriaxone differ significantly from those in the therapeutically active (Z)-isomer, leading to distinct chemical shifts in their respective NMR spectra. magtechjournal.com

Systematic studies have been conducted on the characteristic ¹H and ¹³C signals of cephalosporin (B10832234) E-isomers. magtechjournal.com For this compound, the NMR spectra of the side chain at the 7-position show marked differences compared to the (Z)-isomer, which serves as a reliable basis for structural identification. magtechjournal.com While specific, detailed chemical shift values for this compound are not extensively published in readily available literature, the general principle lies in the differing spatial arrangement of the methoxyimino group relative to the aminothiazole ring. This geometric variation alters the shielding and deshielding effects on nearby nuclei, resulting in unique resonance frequencies for the (E) configuration. researchgate.netmagtechjournal.com The analysis of both ¹H and ¹³C NMR spectra, often enhanced by two-dimensional (2D) NMR techniques like COSY, HMQC, and HMBC, allows for the complete assignment of signals and confirmation of the (E)-isomeric structure. magtechjournal.com One study notes that ¹H NMR can be a faster tool than HPLC for detecting the E-isomer at levels around 1.0%. tsijournals.com

Table 1: Predicted NMR Data for this compound This table is based on predicted values and highlights the type of data obtained from NMR analysis.

| Spectrum Type | Data Point | Predicted Value/Characteristic |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Distinct shifts for protons in the 7-position side chain compared to the (Z)-isomer. |

| ¹³C NMR | Chemical Shift (δ) | Unique resonance frequencies for carbons in the methoxyimino and adjacent groups. magtechjournal.com |

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. mdpi.com For Ceftriaxone, prominent Raman bands include C-S stretching (around 674 cm⁻¹ and 719 cm⁻¹), C-N stretching (in the 880–1096 cm⁻¹ range), and a carboxylate (COO⁻) mode (around 1356 cm⁻¹). mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) has been utilized to enhance the signal of Ceftriaxone, with a characteristic peak observed around 1356 cm⁻¹. mdpi.com Differences in the Raman spectra between (E)- and (Z)-Ceftriaxone would be expected due to their different molecular symmetry and polarizability, which directly affect the intensity of Raman scattering.

Table 2: Key Vibrational Frequencies for Ceftriaxone This table presents characteristic bands for Ceftriaxone. Subtle differences in these bands would be expected for the (E)-isomer.

| Technique | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| FTIR | β-lactam C=O stretch | 1740 - 1765 | asianpubs.orgresearchgate.net |

| FTIR | Amide C=O stretch | 1648 - 1650 | researchgate.net |

| FTIR | C=N stretch (oxime) | ~1606 | researchgate.net |

| FTIR | C=C and C=N stretching | 1501 - 1608 | asianpubs.org |

| Raman (SERS) | Carboxylate (COO⁻) mode | ~1356 | mdpi.com |

| Raman | C-S stretch | 674, 719 | mdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The (E) and (Z) isomers of Ceftriaxone, having different spatial arrangements of their conjugated systems, are expected to exhibit distinct UV-Vis absorption profiles. The UV-Vis spectrum of Ceftriaxone in aqueous solution typically shows two main absorption maxima (λmax). mdpi.com One peak is observed around 240-241 nm and another, more intense peak, is found at approximately 264-270 nm. asianpubs.orgmdpi.comderpharmachemica.comderpharmachemica.com These absorptions are attributed to π→π* and n→π* electronic transitions within the molecule's chromophores, which include the cephalosporin nucleus and the aminothiazole ring. mdpi.com The exact λmax and molar absorptivity can differ between the (E) and (Z) isomers due to the influence of stereochemistry on the electronic energy levels. This difference, although sometimes subtle, can be exploited for quantitative analysis and for monitoring isomerization processes.

Table 3: UV-Vis Absorption Maxima for Ceftriaxone The λmax values for this compound may show slight deviations from these reported for the (Z)-isomer.

| Solvent/Medium | λmax 1 (nm) | λmax 2 (nm) | Reference |

|---|---|---|---|

| Distilled Water | ~241 | - | derpharmachemica.comderpharmachemica.com |

| Aqueous Solution | 240 | 270 | mdpi.com |

| Double Distilled Water | - | 264 | asianpubs.org |

While Ceftriaxone itself is not strongly fluorescent, fluorescence spectroscopy can be a powerful tool to study its interactions with macromolecules, such as proteins. The binding of a drug to a protein can quench the protein's intrinsic fluorescence (typically from tryptophan or tyrosine residues) or cause a shift in its emission wavelength. Although specific studies focusing solely on the macromolecular interactions of this compound are scarce, this technique is widely applied in drug-protein binding studies. By comparing the quenching effects of this compound and (Z)-Ceftriaxone on a target protein's fluorescence, one could determine differences in their binding affinities and mechanisms. Such studies would provide valuable insights into how the isomeric configuration affects the pharmacokinetic and pharmacodynamic behavior at a molecular level.

Chromatographic Methods for Separation and Quantification of this compound

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from the (Z)-isomer and other related substances or impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of Ceftriaxone and its (E)-isomer. tsijournals.comunesp.br Reversed-phase HPLC (RP-HPLC) is the predominant mode used for this purpose. jddtonline.infogsconlinepress.com The separation is typically achieved on a C18 column, which provides good resolution between the two geometric isomers. jddtonline.inforesearchgate.net

The mobile phase composition is a critical parameter for achieving optimal separation. A common approach involves using a buffered aqueous solution mixed with an organic modifier like methanol (B129727) or acetonitrile. jddtonline.inforesearchgate.net The pH of the buffer is carefully controlled to ensure consistent ionization of the acidic and basic functional groups in the Ceftriaxone molecule, which in turn affects retention and peak shape. jddtonline.info Detection is most commonly performed using a UV detector, set at a wavelength where both isomers exhibit strong absorbance, such as 240 nm, 242 nm, or 260 nm. jddtonline.infogsconlinepress.comresearchgate.net

Under optimized conditions, the (Z)-Ceftriaxone isomer typically elutes first, followed by the this compound isomer, which has a longer retention time. scribd.com For instance, the United States Pharmacopeia (USP) notes relative retention times of approximately 1.0 for Ceftriaxone and 1.4 for the (E)-isomer under their specified test conditions. scribd.com This difference in retention allows for the accurate quantification of the (E)-isomer as an impurity in Ceftriaxone drug substances and products.

Table 4: Example HPLC Parameters for Ceftriaxone Isomer Separation This table compiles typical parameters from various published methods. Specific conditions may vary.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | jddtonline.inforesearchgate.net |

| Mobile Phase | Buffer (e.g., phosphate (B84403), pH 4.3) : Acetonitrile (65:35 v/v) | researchgate.net |

| Buffer (pH 6.8) : Methanol (90:10 v/v) | jddtonline.info | |

| Flow Rate | 1.0 mL/min | jddtonline.inforesearchgate.net |

| Detection Wavelength | 241 nm, 242 nm, 260 nm | jddtonline.inforesearchgate.netresearchgate.net |

| Retention Time (Ceftriaxone) | ~2.6 min, ~7.1 min | jddtonline.inforesearchgate.net |

| Relative Retention Time ((E)-Isomer) | ~1.4 (relative to Z-isomer at 1.0) | scribd.com |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the analysis of ceftriaxone and its related substances, including the (E)-isomer. researchgate.netmdpi.comunesp.br Its superiority over conventional High-Performance Liquid Chromatography (HPLC) lies in its use of smaller particle size columns (typically less than 2 µm), which allows for higher mobile phase velocities without sacrificing resolution. This results in significantly faster analysis times and improved separation efficiency, which is critical for resolving closely related isomers like (Z)-Ceftriaxone and this compound. mdpi.comiosrphr.org

Several UPLC methods have been developed for the determination of ceftriaxone and its impurities. iosrphr.orgresearchgate.net These methods often employ reversed-phase columns, such as C18, and utilize a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or ammonium (B1175870) formate) and an organic modifier like acetonitrile. iosrphr.orgnih.gov Gradient elution is commonly used to optimize the separation of multiple components within a single run. nih.gov For instance, a stability-indicating RP-UPLC method was developed for the simultaneous estimation of Ceftriaxone and Sulbactam, demonstrating the technique's capability to separate the active ingredients from their degradation products. iosrphr.org In one study, a UPLC-UV method was highlighted as a relevant technique for ceftriaxone analysis. researchgate.net Another UPLC method coupled with a photodiode array (PDA) detector allowed for quantification at specific wavelengths, enhancing the specificity of detection for ceftriaxone and its isomers. iosrphr.org

The enhanced resolution offered by UPLC is particularly advantageous for monitoring the stability of ceftriaxone, as it can effectively separate the parent drug from its degradation products and isomers that may form under various stress conditions. iosrphr.org

Table 1: Exemplary UPLC Method Parameters for Ceftriaxone Analysis

| Parameter | Condition | Reference |

| Column | Purospher Star C18 (100 x 2.1 mm, 2 µm) | iosrphr.org |

| Mobile Phase | 0.05M Sodium di-hydrogen ortho-phosphate (B1173645) dihydrate: Acetonitrile (86:14) | iosrphr.org |

| pH | 4.5 (adjusted with ortho-Phosphoric acid or Sodium hydroxide) | iosrphr.org |

| Flow Rate | 0.4 ml/min | iosrphr.org |

| Detector | PDA, Quantification at 254 nm for Ceftriaxone | iosrphr.org |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Coupled Techniques (LC-MS/MS, GC-MS) for Isomer and Degradant Identification

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides an exceptionally specific and sensitive platform for the identification and quantification of this compound and other related degradants. mdpi.comoup.com Mass spectrometry-based methods offer a high degree of specificity that surpasses traditional UV or fluorescence detection. mdpi.com

LC-MS/MS has been successfully employed for the quantification of ceftriaxone in various biological matrices. nih.govresearchgate.netnih.gov These methods typically involve protein precipitation for sample clean-up, followed by chromatographic separation and detection by MS/MS. nih.govyakhak.org The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, greatly enhancing the selectivity and sensitivity of the analysis. yakhak.org For ceftriaxone, a common transition monitored is m/z 554.9 > 395.7. yakhak.org The development of these methods often requires optimization of chromatographic conditions, such as mobile phase composition and pH, to achieve the best peak symmetry and retention time. nih.gov

The structural elucidation of isomers and degradation products is a key strength of MS/MS. A study on the related cephalosporin, cefquinome, utilized UPLC-Q-Orbitrap MS to identify its E-isomer and a Δ3-isomer as major degradation products. frontiersin.org The fragmentation patterns observed in the MS/MS spectra were crucial in distinguishing between the isomers, which had the same molecular weight as the parent drug. frontiersin.org Similarly, LC-ion trap-time-of-flight (IT-TOF) mass spectrometry has been used to characterize impurities and isomers of cefminox (B1203254) sodium, another cephalosporin, by analyzing their fragmentation pathways. oup.com This highlights the potential of high-resolution mass spectrometry and multi-stage tandem mass spectrometry (MSn) for the detailed structural analysis of ceftriaxone isomers like this compound.

While LC-MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been mentioned in the context of ceftriaxone analysis, although it is less common. researchgate.net Predicted GC-MS spectra for ceftriaxone and its derivatives are available in databases, which can serve as a guide for identification, though experimental confirmation is necessary. hmdb.cat3db.ca GC-MS has been utilized for the quantification of additives like butylated hydroxytoluene (BHT) in ceftriaxone sodium preparations. researchgate.net

Table 2: LC-MS/MS Parameters for Ceftriaxone Quantification

| Parameter | Condition | Reference |

| Sample Preparation | Protein precipitation with acetonitrile | nih.govyakhak.org |

| Chromatography | Agilent Zorbax Eclipse Plus C18 column | nih.gov |

| Mobile Phase | 10 mM ammonium formate (B1220265) with 2% formic acid : acetonitrile | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.net |

| MS/MS Transition | m/z 554.9 > 395.7 for ceftriaxone | yakhak.org |

Theoretical and Computational Spectroscopic Analysis of this compound

Theoretical and computational methods provide invaluable insights into the spectroscopic properties of molecules like this compound, complementing experimental data and aiding in spectral interpretation.

Quantum Chemical Calculations (e.g., Semi-Empirical, Hartree-Fock, Density Functional Theory) for Spectral Prediction

Quantum chemical calculations are powerful tools for predicting the spectroscopic characteristics of molecules. A spectral analysis of ceftriaxone has been conducted using various computational methods, including Semi-Empirical, Hartree-Fock (HF), and Density Functional Theory (DFT). researchgate.net These calculations, often performed with software like Gaussian, can predict spectra such as Infrared (IR), Raman, UV-Visible, and Nuclear Magnetic Resonance (NMR). researchgate.net

Semi-Empirical Methods: These methods, such as AM1, are computationally less expensive than ab initio methods and are suitable for large molecules. researchgate.net They are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data. researchgate.net A predicted IR spectrum of ceftriaxone has been calculated using the AM1 semi-empirical method. researchgate.net

Hartree-Fock (HF) Method: The HF method provides a more rigorous ab initio approach but often neglects electron correlation, which can affect the accuracy of the results. researchgate.net Raman and IR spectra for ceftriaxone have been calculated using the HF method with a 6-31G basis set. researchgate.net While it is a significant simplification, it serves as a starting point for more advanced calculations. researchgate.net

Density Functional Theory (DFT): DFT has become one of the most popular methods for quantum chemical calculations due to its balance of accuracy and computational cost. It accounts for electron correlation by using functionals of the electron density. researchgate.net The B3LYP hybrid functional is commonly used in conjunction with basis sets like 6-31G for spectral predictions. researchgate.netscience.gov DFT calculations have been used to determine thermochemical properties like zero-point energy, enthalpy, and Gibbs free energy for ceftriaxone. researchgate.net Furthermore, DFT has been employed to study the interaction between ceftriaxone and other molecules, such as phenylalanine, by calculating parameters like binding constants. researchgate.net The calculated reduction potentials from DFT studies have shown good agreement with experimental values on a relative scale. researchgate.net

These computational approaches allow for the prediction of various spectra, which can then be compared with experimental data to confirm the structure of this compound and understand its electronic and vibrational properties.

Table 3: Computational Methods for Ceftriaxone Spectral Analysis

| Method | Basis Set(s) | Predicted Properties | Reference |

| Semi-Empirical (AM1) | N/A | IR Spectrum | researchgate.net |

| Hartree-Fock (HF) | 6-31G | IR Spectrum, Raman Spectrum | researchgate.net |

| Density Functional Theory (DFT) | 6-31G, 6-31*G, 6-311G | IR Spectrum, Thermochemistry (Energy, Enthalpy, Gibbs Free Energy) | researchgate.net |

Stability and Degradation Kinetics of E Ceftriaxone

Isomerization Dynamics and Mechanistic Pathways

(E)-Ceftriaxone can undergo isomerization, most notably to its (Z)-isomer. This process is reversible and influenced by several factors.

Reversible Isomerization Processes in Aqueous Solutions

In aqueous solutions, ceftriaxone (B1232239) undergoes a reversible isomerization process. nih.gov This dynamic equilibrium involves the conversion between the (Z)-isomer (ceftriaxone) and the (E)-isomer. nih.govdaneshyari.com Studies have observed this isomerization, and the structure of the resulting isomer has been confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR). nih.gov The presence of the (E)-isomer is a known impurity in ceftriaxone products. nih.gov This reversible process is significant for the quality control and stability assessment of ceftriaxone formulations. nih.govcolab.ws

Proposed Mechanisms of Isomerization (e.g., Nucleophilic Attack)

The mechanism of isomerization between the (E) and (Z) forms of ceftriaxone has been a subject of investigation. One proposed mechanism involves a nucleophilic attack. researchgate.net Specifically, it is suggested that the nucleophilic attack of the N-5' atom on the C-3' position of the triazine ring could be a key step in the isomerization process. researchgate.net This type of intramolecular reaction is more likely to occur in the presence of weaker acids. researchgate.net In the context of enzymatic reactions, such as the interaction of ceftriaxone with β-lactamases, nucleophilic attack by a serine residue in the enzyme's active site is the key step to opening the β-lactam ring, which is a degradation pathway rather than isomerization. nih.govnih.gov Computational studies on similar systems suggest that E→Z isomerization is a necessary step for certain intramolecular reactions, which can be initiated by proton transfer or proceed through a neutral pathway. mdpi.com

Influence of Environmental Factors on (E)/(Z) Isomerization Equilibrium (pH, Temperature, Light/Photolysis)

The equilibrium between (E)- and (Z)-ceftriaxone is sensitive to environmental conditions such as pH, temperature, and light. colab.wsresearchgate.net

pH: The rate of isomerization and degradation of ceftriaxone is pH-dependent. researchgate.netresearchgate.net Hydrolysis of ceftriaxone, which can occur alongside isomerization, is catalyzed by both hydrogen ions in acidic conditions and occurs spontaneously across a range of pH values. ptfarm.pl

Temperature: Temperature significantly affects the stability of ceftriaxone. Degradation follows first-order kinetics at room temperature (23°C ± 2°C) and at 8°C. researchgate.net Lowering the storage temperature improves the chemical stability. For instance, ceftriaxone solutions are chemically stable for at least 4 days at room temperature and 41 days at 8°C. researchgate.net At -20°C, the concentration remains above 90% for extended periods. researchgate.net Studies on ceftriaxone in human serum also confirm that stability increases as the temperature decreases from 37°C to -70°C. nih.gov

Light/Photolysis: Exposure to light, particularly UV radiation, can induce photochemical degradation and isomerization. researchgate.netijpsr.com Direct photolysis is a significant pathway for ceftriaxone elimination from surface waters. researchgate.net Studies have shown that ceftriaxone degradation is much faster when exposed to light compared to being in the dark. researchgate.net The degradation percentage of ceftriaxone is higher under white mercury UV lamps compared to UV BLB lamps, indicating a wavelength-dependent effect. researchgate.net

Degradation Pathways and Mechanisms of this compound

Beyond isomerization, this compound is subject to degradation through several chemical pathways, primarily hydrolysis and photolysis.

Hydrolytic Degradation Under Acidic, Basic, and Neutral Conditions

Hydrolysis of the ceftriaxone molecule can occur under a range of pH conditions, leading to the formation of several degradation products. ptfarm.pl The process has been studied at various temperatures, such as 310 K (37°C) and 353 K (80°C). ptfarm.pl

Acidic Conditions (pH < 7): In acidic solutions (e.g., pH 0.42), the primary degradation involves the cleavage of the -CH2-S- bond at the C-3 position of the cephem nucleus, leading to the formation of a -CH₂OH group. ptfarm.pl The β-lactam ring was reported to be stable under these conditions in one study, while another noted acid-catalyzed cleavage of peptide bonds as a potential alteration. ptfarm.plmhlw.go.jp One of the identified degradation products in acidic, neutral, and basic solutions is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine. ptfarm.pl

Neutral Conditions (pH ≈ 7): In neutral solutions (e.g., pH 7.38), several degradation processes occur, including isomerization, hydrolysis of the C-3 side chain, opening of the β-lactam ring, and reversible epimerization at C-7. ptfarm.pl Complete removal of ceftriaxone from ultrapure water was observed after 100 days at 25°C in the dark. nih.gov

Basic Conditions (pH > 7): Under basic conditions (e.g., pH 13.22), degradation is more pronounced. ijpsr.com The process involves the cleavage of the C-3 side chain, opening of the β-lactam ring, epimerization at C-7, and lactonization involving the 4-carboxyl and the newly formed CH₂OH group. ptfarm.pl Ceftriaxone shows maximum degradation under base hydrolysis stress conditions. ijpsr.com

| Condition | Key Degradation Pathways | Identified Products |

| Acidic | Cleavage of C-3 side-chain (-CH2-S-) | 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine |

| Neutral | Isomerization, C-3 side-chain hydrolysis, β-lactam ring opening, C-7 epimerization | Isomers, 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine |

| Basic | C-3 side-chain hydrolysis, β-lactam ring opening, C-7 epimerization, Lactonization | 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine, lactones |

Photochemical Degradation Mechanisms (e.g., UVC Irradiation)

Photochemical degradation is a significant pathway for ceftriaxone breakdown, especially under UV irradiation.

Direct photolysis with UVA-B radiation can remove 95.6% of ceftriaxone after 60 minutes, whereas degradation under simulated solar radiation is minimal (3.2% in the same timeframe). nih.gov The use of far-UVC (222 nm) radiation in advanced oxidation processes has also been explored for the degradation of ceftriaxone. acs.org

The efficiency of photocatalytic degradation can be enhanced using catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO). researchgate.netmdpi.com In the presence of a ZnO/PC50 composite catalyst, complete degradation of ceftriaxone under UV light was achieved in just 2 minutes. mdpi.com The mechanism in these photocatalytic systems involves highly reactive species like hydroxyl radicals and positive holes, which are responsible for the breakdown of the antibiotic molecule. mdpi.com

| Irradiation Source | Condition | Degradation Efficiency | Reference |

| UVA-B | Direct photolysis (60 min) | 95.6% | nih.gov |

| Solar | Direct photolysis (60 min) | 3.2% | nih.gov |

| Solar/H₂O₂ | 90 mM H₂O₂ (60 min) | 66.8% | nih.gov |

| UV Light | ZnO/PC50 composite (2 min) | ~100% | mdpi.com |

| Visible Light | ZnO/PC50 composite (180 min) | ~90% | mdpi.com |

Electrochemical Degradation and Transformation Studies

The electrochemical stability of Ceftriaxone has been investigated using techniques such as cyclic voltammetry (CV) and constant current density electrolysis, particularly in aqueous solutions containing sodium halides. mdpi.comdoaj.orgresearchgate.net These studies reveal that the degradation and transformation of Ceftriaxone are highly dependent on the specific halide ion present (F⁻, Cl⁻, Br⁻, I⁻) and interactions with the electrode surface. doaj.orgresearchgate.net

During cyclic voltammetry on a platinum electrode, the addition of Ceftriaxone to sodium halide solutions causes significant changes in the system's characteristics, indicating interactions between the antibiotic, active species from the electrolyte, and the electrode. doaj.orgresearchgate.net Electrolysis at a constant current density further elucidates these interactions:

In the presence of fluoride (B91410) ions (F⁻): Ceftriaxone demonstrates relative stability, decomposing gradually but incompletely over approximately 60 minutes. doaj.org

In the presence of chloride (Cl⁻) and bromide (Br⁻) ions: These ions facilitate a nearly complete electrochemical degradation or transformation of Ceftriaxone in much shorter timeframes, approximately 10 and 5 minutes, respectively. doaj.orgnih.gov The full electro-transformation reaction, however, takes longer to complete, around 60 minutes for chloride and 30 minutes for bromide. doaj.orgnih.gov

In the presence of iodide ions (I⁻): Instantaneous interactions are observed between Ceftriaxone and the iodide species. doaj.org

The proposed mechanism for this electrochemical degradation involves a combination of direct heterogeneous electrochemical oxidation at the platinum electrode and indirect homogeneous chemical oxidation by oxy- and oxyhalogenated species (e.g., XOⁿ⁻, where X = Cl, Br, I) generated in the solution. mdpi.com

Advanced Oxidation Processes in this compound Degradation (e.g., Fenton Oxidation, TiO₂ Photocatalysis)

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that utilize highly reactive species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like Ceftriaxone. tandfonline.commdpi.com These processes can lead to the complete mineralization of the compound into CO₂, H₂O, and inorganic ions. nih.gov

Fenton Oxidation: The Fenton process (Fe²⁺/H₂O₂) has been effectively used to degrade Ceftriaxone in aqueous solutions. usm.my In one study, optimal conditions for degrading an effluent containing Ceftriaxone were identified. usm.my A maximum reduction in chemical oxygen demand (COD) of 84.6% was achieved within 30 minutes under specific conditions: pH 2.6, a Fenton reagent concentration of 0.4 M, and a Fe²⁺/H₂O₂ molar ratio of 1:8 at ambient temperature. usm.my Further investigation showed that temperature also plays a role, with a significant COD reduction observed at 47°C. usm.my

TiO₂ Photocatalysis: Heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) is another effective AOP for Ceftriaxone removal. nih.govmdpi.com The process involves the generation of electron-hole pairs in the catalyst upon UV irradiation, leading to the formation of reactive oxygen species that attack the antibiotic molecule. mdpi.com

Studies have shown that the efficiency of TiO₂ photocatalysis can be enhanced by coupling it with other materials. For instance, a composite of ZnO and TiO₂ (specifically ZnOₛₐₛ/PC50) exhibited superior degradation rates under UV light compared to the individual components. mdpi.com This composite also showed significant degradation activity under visible light, achieving about 90% removal after 180 minutes. mdpi.com The improved performance is attributed to the formation of a Z-scheme heterojunction, which promotes the separation of photogenerated electrons and holes, thereby enhancing photocatalytic activity. mdpi.com Other research has demonstrated that photodegradation using a UV/TiO₂ process is more effective than a UV/ZnO process, with the degradation in both systems following pseudo-first-order kinetics. nih.gov

Identification and Characterization of this compound Degradation Products

Chromatographic-Mass Spectrometric Identification of Intermediates and Final Products

The identification of transformation products is crucial for understanding the degradation pathways of Ceftriaxone. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful tools for this purpose. uniroma1.itmdpi.com

In a study investigating the Fenton oxidation of Ceftriaxone, liquid chromatography-mass spectrometry (LC-MS) analysis was used to identify the resulting degradation products. usm.my Eight intermediate compounds were identified, indicating a complex breakdown pathway. usm.my

Similarly, UHPLC coupled with high-resolution mass spectrometry (HRMS) has been employed to analyze the products formed during the hydrolysis and photolysis of Ceftriaxone. uniroma1.it This technique allowed for the tentative identification of nine different transformation products. uniroma1.it It was noted that more degradation products were formed via hydrolysis in ultrapure water compared to river water, suggesting that the matrix can influence the degradation pathway. uniroma1.it

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal) also utilize chromatographic-mass spectrometric methods to separate and identify degradants. japsonline.com For example, LC-MS analysis of Ceftriaxone subjected to basic hydrolysis revealed specific degradation products, which were also observed during the natural degradation of a Ceftriaxone solution over time. rsc.org

Kinetic Studies of this compound Degradation

Determination of Reaction Order and Rate Constants

Kinetic studies are essential for quantifying the rate at which Ceftriaxone degrades under different conditions. The degradation of Ceftriaxone consistently follows first-order or pseudo-first-order kinetics across various degradation methods. nih.govresearchgate.netresearchgate.net

Temperature-Dependent Degradation: The degradation of Ceftriaxone in solution follows first-order kinetics at both room temperature and +8°C. researchgate.net Lower storage temperatures significantly improve the chemical stability of the compound. researchgate.net

Electrochemical Degradation: The kinetics of electrochemical degradation depend on the electrolyte used. In the presence of F⁻ and Cl⁻ ions, the degradation reaction is best fitted to a zero-order kinetic model. mdpi.com Conversely, in the presence of Br⁻ ions, the degradation obeys first-order reaction kinetics. mdpi.com

Advanced Oxidation Processes: The photocatalytic degradation of Ceftriaxone using systems like UV/TiO₂ and UV/ZnO follows pseudo-first-order kinetics. nih.gov The rate of reaction is directly proportional to the concentration of the reactant, a common characteristic in photocatalytic processes where the availability of reactive species like hydroxyl radicals is a key factor. nih.gov

The table below summarizes reaction orders and rate constants determined in various studies.

| Degradation Method | Condition | Reaction Order | Rate Constant (k) | Reference |

| Storage | Room Temperature (23°C ± 2°C) | First-order | - | researchgate.net |

| Storage | Refrigerated (+8°C ± 1°C) | First-order | - | researchgate.net |

| Electrochemical | In presence of F⁻ ions | Zero-order | 0.0096 uA min⁻¹ | mdpi.com |

| Electrochemical | In presence of Cl⁻ ions | Zero-order | 0.1677 uA min⁻¹ | mdpi.com |

| Electrochemical | In presence of Br⁻ ions | First-order | 1.361 uA min⁻¹ | mdpi.com |

| Photocatalysis (UVC/H₂O₂) | pH 5, 10 mg/L H₂O₂ | Pseudo-first-order | 0.0165 min⁻¹ | nih.gov |

| Photocatalysis (UVC) | pH 5 | Pseudo-second-order | 0.0012 min⁻¹ | nih.gov |

| Photocatalysis (UV/ZnOₛₐₛ/PC50) | UV light | Pseudo-first-order | 2.00 min⁻¹ | mdpi.com |

| Photocatalysis (UV/ZnOₛₐₛ/PC50) | Visible light | Pseudo-first-order | ~0.0131 min⁻¹ | mdpi.com |

| Photocatalysis (UV/ZnOcomm/PC50) | Visible light | Pseudo-first-order | ~0.0085 min⁻¹ | mdpi.com |

Pharmacological and Toxicological Implications of E Ceftriaxone

Comparative Microbiological Activity of (E)-Ceftriaxone versus (Z)-Ceftriaxone

The stereochemistry of the methoxyimino group in ceftriaxone (B1232239) is a critical determinant of its antibacterial efficacy. The clinically utilized and more stable form is the (Z)-isomer (formerly referred to as the syn-isomer), while the (E)-isomer (anti-isomer) demonstrates markedly reduced microbiological activity.

Direct comparative studies quantifying the Minimum Inhibitory Concentration (MIC) values for this compound against a broad spectrum of bacteria are not widely available in the literature, as research primarily focuses on the active (Z)-isomer. However, studies that have successfully isolated the (E)-isomer and evaluated its biological activity have confirmed that it is microbiologically weaker than the parent (Z)-Ceftriaxone. nih.gov

| Isomer | Relative Antibacterial Potency | Clinical Significance |

|---|---|---|

| (Z)-Ceftriaxone | High | Therapeutically Active Form |

| This compound | Low / Weak nih.gov | Related substance / Impurity |

The bactericidal action of ceftriaxone results from the inhibition of bacterial cell wall synthesis. drugbank.com This is achieved by the binding of the β-lactam moiety to essential penicillin-binding proteins (PBPs), which are bacterial enzymes required for the final steps of peptidoglycan synthesis. nih.gov The structure of ceftriaxone mimics the D-alanyl-D-alanine substrate of these enzymes, leading to irreversible acylation of the PBP and inactivation of its function, ultimately causing cell lysis. researchgate.net

The profound difference in antibacterial activity between the (Z) and (E) isomers stems from their differential ability to interact with these PBP targets. Molecular docking simulations have been performed to elucidate the structural basis for this discrepancy. nih.gov These computational studies revealed a less favorable binding interaction between the (E)-isomer and the active site of the PBPs compared to the (Z)-isomer. The geometric configuration of the (Z)-isomer allows for an optimal fit within the PBP active site, facilitating the acylation reaction. In contrast, the stereochemistry of the (E)-isomer likely introduces steric hindrance or alters the electronic configuration, impairing its affinity for PBPs and reducing its ability to inhibit cell wall synthesis effectively. nih.gov Studies on wild-type versus mutant strains of Neisseria gonorrhoeae show that changes in the PBP2 structure, specifically in the β₃-β₄ loop, can decrease the binding affinity for ceftriaxone, leading to resistance. nih.gov This highlights the sensitivity of the binding interaction to the precise conformation of both the drug and the protein target, further explaining why a geometric isomer like this compound would have diminished activity.

Pharmacokinetic Profile of this compound (if distinguishable from Z-isomer or studied independently)

The pharmacokinetic profile of ceftriaxone as reported in the literature invariably refers to the compound as a single entity, which predominantly consists of the active (Z)-isomer. Specific pharmacokinetic studies that independently measure or distinguish the absorption, distribution, metabolism, and elimination of the (E)-isomer are not available. The presence of the (E)-isomer is typically managed as a quality control parameter during manufacturing rather than as a distinct pharmacokinetic substance.

Ceftriaxone is known for its high degree of reversible binding to plasma proteins, primarily albumin. nih.govnih.gov This binding is concentration-dependent and saturable. nih.gov At low concentrations (<100 µg/mL), ceftriaxone is highly bound (90-95%), but the bound fraction decreases to approximately 60% at very high concentrations (>400 µg/mL). nih.govtandfonline.com This non-linear binding contributes to its long elimination half-life. nih.gov

There is no available research that specifically distinguishes the protein binding characteristics of this compound from those of (Z)-Ceftriaxone. Pharmacokinetic models and protein binding studies have been conducted on ceftriaxone as a whole, without accounting for the potential presence or differential binding of the (E)-isomer.

| Parameter | Reported Value for Ceftriaxone (Z-isomer) | Data Specific to this compound |

|---|---|---|

| Primary Binding Protein | Albumin nih.govnih.gov | Not Reported |

| Binding Percentage (Low Conc.) | 90-95% nih.govtandfonline.com | Not Reported |

| Binding Percentage (High Conc.) | ~60% nih.gov | Not Reported |

| Binding Nature | Saturable, Concentration-Dependent nih.gov | Not Reported |

The metabolism of ceftriaxone in humans is considered negligible. drugbank.com The drug is eliminated through a dual pathway of renal and non-renal clearance. Approximately 33-67% of a dose is excreted unchanged in the urine. nih.gov The remainder is secreted into the bile and is ultimately eliminated in the feces as microbiologically inactive compounds. drugbank.comnih.gov There is no evidence to suggest that ceftriaxone is significantly metabolized by the liver, such as through the cytochrome P450 system in humans. researchgate.net

Numerous population pharmacokinetic (PK) studies have been conducted to characterize the behavior of ceftriaxone in various patient populations, including critically ill adults and children. nih.govasm.org These studies develop models to describe the drug's clearance and volume of distribution and to identify covariates that explain inter-individual variability, such as creatinine (B1669602) clearance, body weight, and serum albumin levels. nih.govnih.gov

A review of the available population PK literature indicates that these models treat ceftriaxone as a single chemical entity. researchgate.netmaastrichtuniversity.nlresearchgate.net The potential presence of the (E)-isomer and its distinct pharmacokinetic properties are not incorporated into these models. Therefore, there are no population pharmacokinetic studies relevant to the specific presence or behavior of this compound. The variability observed in these studies is attributed to patient-specific physiological factors rather than to the presence of geometric isomers.

Toxicological Assessment of this compound and its Degradation Products

The toxicological profile of this compound and its byproducts is a critical area of investigation, driven by its widespread clinical use and subsequent environmental release. Understanding the potential for cellular damage and genotoxicity is essential for a comprehensive risk assessment.

In Vitro and In Vivo Toxicity Studies

A range of studies has been conducted to evaluate the toxicity of this compound and its degradation products, with varied results depending on the model system and concentrations tested.

In Vitro Findings

In vitro assessments have revealed concentration- and time-dependent cytotoxic effects. A study on human bone progenitor cells demonstrated that ceftriaxone induced cytotoxicity at concentrations above 15,000 mg/l within 24 to 48 hours. nih.gov Over a longer ten-day period, subtoxic effects were noted at concentrations exceeding 500 mg/l, and mineralization was negatively impacted at levels above 250 mg/l. nih.gov In contrast, another study evaluated the toxicity of ceftriaxone and its degradation intermediates from photocatalysis on rat hepatoma (H-4-II-E), human colon adenocarcinoma (HT-29), and human fetal lung (MRC-5) cell lines. researchgate.net After 120 minutes of irradiation, no significant effects on the growth of the colon and liver cells were observed. researchgate.net

Genotoxicity has also been a focus of in vitro research. One study using cytokinesis-blocked human peripheral blood lymphocytes found that ceftriaxone exhibited genotoxic, cytostatic, and cytotoxic activities. The frequency of micronuclei, nucleoplasmic bridges, and nuclear buds increased with rising concentrations of the compound, suggesting a potential for genetic damage. ejbps.com

| Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Human Bone Progenitor Cells | >15,000 mg/l | Cytotoxic effect at 24-48 hours | nih.gov |

| Human Bone Progenitor Cells | >500 mg/l | Subtoxic effects at 10 days | nih.gov |

| Human Bone Progenitor Cells | >250 mg/l | Negative impact on mineralization | nih.gov |

| Rat Hepatoma (H-4-II-E), Human Colon Adenocarcinoma (HT-29) | Not specified | No significant effect on cell growth after 120 min irradiation | researchgate.net |

| Human Peripheral Blood Lymphocytes | 0.15, 0.25, 0.50 mg/mL | Increased frequency of micronuclei, nuclear buds, and nucleoplasmic bridges | ejbps.com |

In Vivo Findings

In vivo studies, primarily focused on genotoxicity, have generally indicated a lack of DNA-damaging potential for ceftriaxone at the tested doses. Multiple micronucleus assays in mice and rats did not show a significant increase in micronucleated polychromatic erythrocytes, a marker for chromosomal damage. researchgate.netijbcp.combiomedpharmajournal.org One study in albino mice found no genotoxic effects at doses of 100 mg/kg and 200 mg/kg body weight. researchgate.netijbcp.com Another evaluation in Wistar rats at higher doses (500 mg/kg and 1000 mg/kg body weight) also concluded that ceftriaxone does not have genotoxic potential. biomedpharmajournal.org However, this same study noted that ceftriaxone could induce lipid peroxidation at these higher concentrations, as evidenced by significantly increased Thiobarbituric acid reactive substance (TBARS) levels. biomedpharmajournal.org

While the parent compound appears to have a low in vivo genotoxic risk, its degradation products may pose other health threats. A case report detailed a fatal instance of immune hemolysis in a patient, which was attributed not to ceftriaxone itself, but to antibodies stimulated solely by a degradation product of the drug. nih.gov The primary stable product of ceftriaxone hydrolysis is thought to be thiotriazinone. researchgate.net

| Animal Model | Assay | Dose | Result | Reference |

|---|---|---|---|---|

| Albino Mice | Micronucleus Test | 100 mg/kg & 200 mg/kg BW | Not genotoxic | researchgate.netijbcp.com |

| Wistar Rats | Micronucleus Test | 500 mg/kg & 1000 mg/kg BW | Not genotoxic | biomedpharmajournal.org |

| Wistar Rats | Lipid Peroxidation (TBARS) | 500 mg/kg & 1000 mg/kg BW | Increased lipid peroxidation | biomedpharmajournal.org |

Implications of this compound Presence on Antimicrobial Resistance Development

The presence of this compound in clinical and environmental settings is a significant driver of antimicrobial resistance. The development of resistance limits therapeutic options and is associated with poorer patient outcomes. oup.com

The most common mechanism of resistance to ceftriaxone in Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, is the production of extended-spectrum β-lactamases (ESBLs). oup.comwho.int These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. who.intdrugbank.com Consequently, non-susceptibility to ceftriaxone is frequently used as a surrogate marker for ESBL production in clinical microbiology. idsociety.org Bacteria that produce ESBLs often harbor additional resistance mechanisms to other antibiotic classes, such as fluoroquinolones and trimethoprim-sulfamethoxazole, further complicating treatment. oup.comidsociety.org

Studies have demonstrated a direct correlation between ceftriaxone use and the emergence of resistance. For instance, an increase in ceftriaxone prescriptions was linked to a rise in resistance among Enterobacter cloacae isolates. oup.com It has been suggested that the high biliary excretion of ceftriaxone may exert selective pressure on the gut microbiota, fostering the growth of resistant mutants. oup.com

| Bacterial Species | Resistance Rate (%) | Primary Resistance Mechanism | Reference |

|---|---|---|---|

| Escherichia coli | 50.0% | ESBL Production | mjphm.org |

| Klebsiella pneumoniae | 65% (least sensitive) | ESBL Production, Lactamase Enzymes | who.int |

| Klebsiella species | 69.7% | ESBL Production | mjphm.org |

| Enterobacter cloacae | Increased from 24.3% to 29.6% over 4 years | Hyperproduction of chromosomal β-lactamase | oup.com |

| Pseudomonas species | 57.0% | Altered Penicillin-Binding Proteins, Reduced Permeability | drugbank.commjphm.org |

| Staphylococcus aureus | 37.8% | Altered Penicillin-Binding Proteins | mjphm.org |

| Acinetobacter species | 87.3% | Multiple (including β-lactamases) | mjphm.org |

Advanced Research Perspectives and Future Directions

Development of Novel Analytical Techniques for Enhanced (E)-Ceftriaxone Characterization

The structural similarity between Ceftriaxone (B1232239) and its (E)-isomer necessitates the development of sophisticated analytical methods for their effective separation and quantification. researchgate.net A variety of techniques have been employed for the analysis of ceftriaxone, which can be adapted and optimized for the specific characterization of the (E)-isomer.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of ceftriaxone and its related substances. mdpi.comnih.govscienceasia.org Reverse-phase HPLC methods with UV detection are commonly described for the simultaneous determination of ceftriaxone and its impurities. scienceasia.org For instance, a method utilizing a C18 column and a mobile phase of buffer and methanol (B129727) has been developed for the estimation of ceftriaxone sodium. ekb.eg The development of HPLC methods coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) offers enhanced selectivity and sensitivity, crucial for identifying and quantifying trace levels of the (E)-isomer. researchgate.netmdpi.com

Ultra-Performance Liquid Chromatography (UPLC), with its advantages of higher resolution, speed, and sensitivity, also presents a powerful tool for this compound characterization. mdpi.com UPLC systems coupled with UV or MS/MS detectors can provide rapid and accurate separation of the isomers. researchgate.netmdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a simple, rapid, and reliable method for the simultaneous determination of ceftriaxone and its (E)-isomer in pharmaceutical formulations. nih.gov One validated HPTLC method uses a mobile phase of acetone, triethyl amine, water, chloroform, and ethyl acetate, achieving distinct Rf values for ceftriaxone sodium and the (E)-isomer. nih.govresearchgate.net

Other analytical techniques that have been applied to ceftriaxone and could be further explored for this compound include capillary electrophoresis and spectrophotometry. mdpi.comscienceasia.org

Interactive Data Table: Comparison of Analytical Techniques for Ceftriaxone and its (E)-Isomer

| Analytical Technique | Common Detector(s) | Key Advantages for (E)-Isomer Analysis | Reference(s) |

| HPLC | UV, MS, MS/MS | Good resolution, established methods for ceftriaxone | mdpi.comscienceasia.orgekb.eg |

| UPLC | UV, MS/MS | Higher resolution, faster analysis times, increased sensitivity | researchgate.netmdpi.com |

| HPTLC | Densitometer (UV) | Simple, rapid, cost-effective for quantification | nih.govresearchgate.net |

| Capillary Electrophoresis | UV | High separation efficiency | mdpi.comscienceasia.org |

In-depth Mechanistic Studies of Isomerization and Degradation Pathways Specific to this compound

The isomerization of the active Z-isomer to the less active or potentially toxic E-isomer is a critical aspect of ceftriaxone's stability. tsijournals.com Understanding the mechanisms driving this conversion and the subsequent degradation of this compound is crucial for ensuring the quality and safety of ceftriaxone-based pharmaceuticals.

Studies have shown that the degradation of ceftriaxone is influenced by pH and temperature. nih.gov The isomerization from the Z to the E configuration can occur under acidic conditions or upon exposure to light. tsijournals.com A reversible isomerization of ceftriaxone in aqueous solution has been observed, with the mechanism proposed to involve a nucleophilic attack of N-5′ on C-3. researchgate.netnih.gov

The degradation of ceftriaxone can proceed through several pathways, including the opening of the β-lactam ring, hydrolysis of the substituent at C-3, and epimerization at C-7. ptfarm.pl In neutral solutions, isomerization to the E-product has been observed alongside other degradation processes. ptfarm.pl The degradation of ceftriaxone in aqueous solution can lead to the formation of several degradation products, which have been identified using techniques like HPLC. rsc.org

Further research is needed to specifically elucidate the degradation pathways of isolated this compound under various stress conditions (e.g., pH, temperature, light) to identify its unique degradation products and understand its stability profile.

Rational Design and Synthesis of Isomerically Pure Cephalosporin (B10832234) Compounds

The synthesis of isomerically pure cephalosporins is a significant challenge in pharmaceutical manufacturing. The presence of the E-isomer as a process-related impurity highlights the need for synthetic strategies that favor the formation of the desired Z-isomer. tsijournals.com

The preparation of Z-isomers of cephalosporins often involves using a starting material that is already in the syn-isomer form under controlled reaction conditions. tsijournals.com The development of stereoselective synthetic routes is paramount to minimize the formation of the this compound impurity. This could involve the use of specific catalysts, solvents, and reaction conditions that sterically or electronically favor the formation of the Z-isomer.

Computational chemistry and molecular modeling can play a vital role in the rational design of these synthetic pathways. By simulating reaction intermediates and transition states, chemists can predict the most favorable conditions for the synthesis of the isomerically pure Z-Ceftriaxone, thereby reducing the levels of the (E)-isomer in the final product.

Comprehensive Biological Activity and Safety Profiling of Isolated this compound

While it is generally accepted that the Z-isomer of cephalosporins exhibits superior antibacterial activity compared to the E-isomer, a comprehensive biological profile of isolated this compound is essential. tsijournals.com Studies have reported that the E-isomer of cefotaxime (B1668864) is up to 100 times less active against certain organisms than the Z-isomer. tsijournals.com

Molecular docking simulations have been used to compare the antimicrobial activities of ceftriaxone and its isomer, suggesting that the biological activity of ceftriaxone is stronger. nih.gov These computational predictions need to be validated through in vitro and in vivo studies using the isolated and purified this compound.

A thorough investigation into the antibacterial spectrum of this compound against a wide range of clinically relevant bacteria is necessary. Furthermore, a detailed safety and toxicity profile of the isolated (E)-isomer is crucial to understand any potential adverse effects. nih.gov This would involve a battery of toxicological assays to assess its potential for cytotoxicity, genotoxicity, and other adverse reactions.

Environmental Fate and Ecotoxicological Studies of this compound Residues

The widespread use of antibiotics like ceftriaxone can lead to their release into the environment through various pathways, including excretion and improper disposal. nih.gov The presence of antibiotic residues in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and ecotoxicological effects. nih.gov

Ceftriaxone has been detected in wastewater and surface water. nih.govresearchgate.net While ceftriaxone is not readily biodegradable in standard tests, some primary degradation has been observed. roche.com The degradation of ceftriaxone in the environment can be influenced by factors such as photolysis and hydrolysis. encyclopedia.pub

Specific studies on the environmental fate and ecotoxicity of this compound are lacking. It is important to investigate its persistence, mobility, and transformation in different environmental compartments such as soil and water. Ecotoxicological studies on various organisms (e.g., algae, daphnids, fish) are needed to determine the potential environmental risk posed by this compound residues.

Application of Cheminformatics and Machine Learning in this compound Research

Cheminformatics and machine learning are increasingly being applied in various aspects of drug discovery and development, and these tools can be leveraged to advance research on this compound. preprints.orgnih.gov

Cheminformatics can be used to:

Predict physicochemical properties of this compound, such as its solubility and logP, which are important for understanding its behavior in analytical systems and biological environments. iarc.fr

Develop Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of the E- and Z-isomers with their biological activities. encyclopedia.pub

Perform molecular docking studies to compare the binding affinities of this compound and Ceftriaxone to their target proteins, providing insights into their differing antibacterial activities. nih.govresearchgate.netdntb.gov.ua

Machine learning algorithms can be employed to:

Analyze large datasets from analytical instruments to improve the detection and quantification of this compound in complex mixtures.

Predict the stability and degradation pathways of this compound under different conditions by building models based on experimental data.

Forecast antimicrobial resistance patterns , which could indirectly inform the significance of monitoring for less active isomers like this compound. dovepress.comnih.govmdpi.com

The integration of these computational approaches can accelerate research, reduce experimental costs, and provide deeper insights into the chemical and biological characteristics of this compound.

Q & A

Q. What experimental models are commonly used to investigate the neuroprotective effects of (E)-Ceftriaxone in cerebral ischemia?

Methodological Answer: Rodent models involving bilateral carotid artery occlusion combined with induced hypotension (30–35 mmHg) are widely employed to mimic cerebral ischemia/reperfusion injury. These models assess oxidative stress markers (e.g., malondialdehyde, MDA) and motor function via the Bederson scale. Control groups typically include sham-operated, ischemia-only, and ceftriaxone-treated cohorts. Post-mortem brain tissue analysis focuses on regions like the hippocampus and thalamus .

Q. How is oxidative stress quantified in studies evaluating this compound's efficacy?

Methodological Answer: Lipid peroxidation is measured via the thiobarbituric acid reactive substances (TBARS) assay. Brain tissue homogenates or serum samples are reacted with TBA under acidic conditions, and absorbance at 532 nm is quantified using spectrophotometry. Calibration curves derived from MDA standards enable precise concentration calculations. Note: Tissue MDA levels are more sensitive to ischemia than serum levels in rodent models .

Q. What pharmacokinetic parameters are critical when analyzing this compound in human plasma?

Methodological Answer: Key parameters include elimination half-life (~6 hours), plasma clearance (900–1,200 mL/h), and protein binding (~90–95%). Liquid chromatography–tandem mass spectrometry (LC-MS/MS) validated per FDA/EMA guidelines is the gold standard for quantification. Researchers must differentiate between total and free drug concentrations, as protein binding impacts bioavailability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between tissue and serum biomarker levels in this compound studies?

Methodological Answer: In cerebral ischemia models, tissue MDA reductions (e.g., 40% decrease in brain homogenates) may not correlate with serum MDA due to blood-brain barrier dynamics or sampling timing. To address this, synchronize tissue and serum collection intervals, and validate biomarkers with complementary assays (e.g., glutathione peroxidase activity). Statistical tools like ANOVA with post-hoc Duncan’s tests help identify significance thresholds .

Q. What methodological considerations are essential for optimizing HPLC-based quantification of this compound under Quality-by-Design (QbD) principles?

Methodological Answer: QbD-driven HPLC optimization requires multivariable testing of mobile phase composition (e.g., acetonitrile:buffer ratios) and pH (3.0–7.0). Design-of-experiment (DoE) approaches identify robust method conditions. Validation must include linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%). Column temperature and flow rate adjustments further enhance peak resolution .

Q. How does this compound’s protein binding affect pharmacokinetic modeling in clinical studies?

Methodological Answer: Nonlinear pharmacokinetics arise from concentration-dependent protein binding. At higher doses (>2 g), free drug fractions increase due to saturation of binding sites, altering volume of distribution (Vd) and clearance. Compartmental models must incorporate binding constants and albumin levels. Population pharmacokinetics can account for inter-individual variability in critically ill patients .

Q. What experimental strategies validate this compound’s role in upregulating glutamate transporter 1 (GLT-1) for neuroprotection?

Methodological Answer: Combine immunohistochemistry (e.g., GLT-1 antibody staining in hippocampal slices) with behavioral assays (Bederson scale) to link molecular mechanisms to functional outcomes. Dose-response studies (e.g., 50–200 mg/kg in rats) identify therapeutic thresholds. Confounding factors like anesthesia (e.g., ketamine) must be controlled, as NMDA receptor modulation may interact with GLT-1 pathways .

Data Contradiction Analysis

Q. Why do some studies report insignificant motor improvement despite reduced oxidative stress in this compound-treated ischemia models?

Methodological Answer: Motor scales (e.g., Bederson) may lack sensitivity to subtle neuroprotection. Supplement with advanced imaging (MRI for infarct volume) or electrophysiology (EEG for neuronal activity). Statistical power analysis is critical: small sample sizes (n < 10/group) often yield borderline p-values (e.g., p = 0.092), necessitating larger cohorts or meta-analyses .

Q. How do photodegradation pathways of this compound influence stability studies in formulation research?

Methodological Answer: UV-Vis spectroscopy and LC-MS identify degradation products (e.g., ceftriaxone diketone). Alkaline conditions accelerate hydrolysis, while hydroxyl radicals (·OH) drive photocatalysis. Stability protocols should mimic clinical storage (4–25°C, pH 6–8) and include light-exposure trials. Antioxidants (e.g., ascorbate) or opaque packaging may mitigate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.